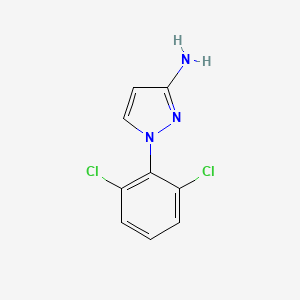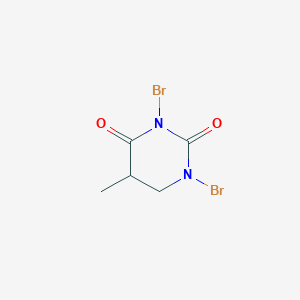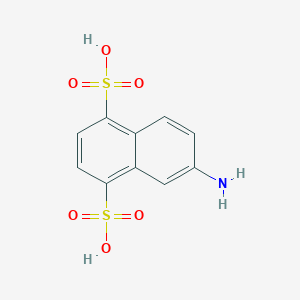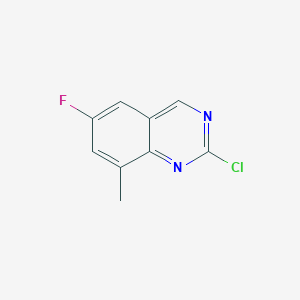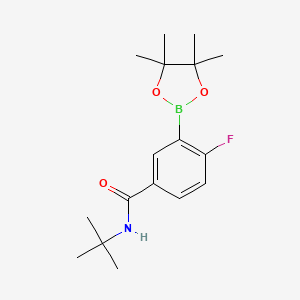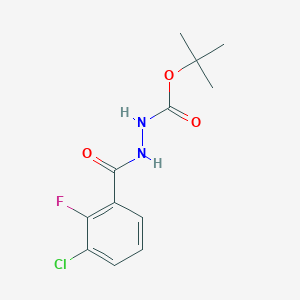
tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate: is an organic compound with the molecular formula C12H14ClFN2O3 It is a derivative of hydrazinecarboxylate, featuring a tert-butyl group, a chlorofluorobenzoyl moiety, and a hydrazinecarboxylate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 3-chloro-2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions: tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinecarboxylate moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidation may yield hydrazones or azines, while reduction can produce hydrazides.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学的研究の応用
Chemistry: tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of hydrazine derivatives on biological systems. It may serve as a probe to investigate enzyme activities or as a precursor for bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile building block for various industrial applications.
作用機序
The mechanism of action of tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
類似化合物との比較
- tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate
- tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
- tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzoyl ring
特性
分子式 |
C12H14ClFN2O3 |
|---|---|
分子量 |
288.70 g/mol |
IUPAC名 |
tert-butyl N-[(3-chloro-2-fluorobenzoyl)amino]carbamate |
InChI |
InChI=1S/C12H14ClFN2O3/c1-12(2,3)19-11(18)16-15-10(17)7-5-4-6-8(13)9(7)14/h4-6H,1-3H3,(H,15,17)(H,16,18) |
InChIキー |
HOOLNXJWYKETFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=C(C(=CC=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



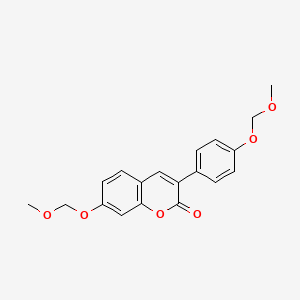
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)


